molecular formula C10H8N2O3 B1433190 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole CAS No. 926316-89-4

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Cat. No.: B1433190
CAS No.: 926316-89-4
M. Wt: 204.18 g/mol
InChI Key: AHUMHWDIFMHMMK-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a nitro group on the phenyl ring and a methyl group on the isoxazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 3-(2-Amino-phenyl)-5-methylisoxazole.

    Oxidation: 3-(2-Nitroso-phenyl)-5-methylisoxazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition of enzymes involved in DNA replication or repair.

    Pathways: Disruption of cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole can be compared with other similar compounds such as:

    3-(2-Nitro-phenyl)-isoxazole: Lacks the methyl group on the isoxazole ring.

    5-Methylisoxazole: Lacks the nitro-phenyl group.

    2-Nitro-phenyl-isoxazole: Similar structure but different substitution pattern.

Uniqueness: The presence of both the nitro group and the methyl group in this compound provides unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-3-(2-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-9(11-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMHWDIFMHMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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